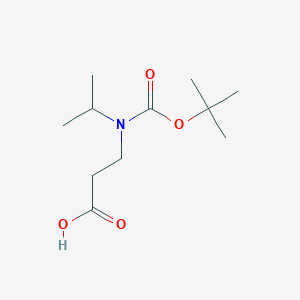

N-Boc-3-isopropylamino-propionic acid

CAS No.: 917202-02-9

Cat. No.: VC8151558

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917202-02-9 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |

| Standard InChI | InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |

| Standard InChI Key | KKIAMBQPKZBCIZ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

N-Boc-3-isopropylamino-propionic acid, systematically named 3-{(tert-butoxy)carbonylamino}propanoic acid, belongs to the class of β³-amino acids. Its structure comprises a propanoic acid backbone substituted at the β-position with an isopropylamine group protected by a Boc moiety . The Boc group () enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .

Key identifiers:

-

CAS Registry: 917202-02-9

-

Molecular Formula:

-

Molecular Weight: 231.29 g/mol

-

Synonyms:

Synthesis Methodologies

Boc Protection of β³-Amino Acids

A cornerstone synthesis route involves the Boc protection of β³-amino acid precursors. Recent advancements emphasize green chemistry principles, avoiding toxic reagents like cyanides or diazomethane . For example:

Step 1: Formation of N-Boc-β³-Amino Aldehyde

Phosphonium salts react with N-Boc-α-amino aldehydes in optimized conditions (, isopropanol, 5 h) to yield β³-amino aldehydes with >85% enantiomeric excess .

Step 2: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using Jones reagent (, ) or safer alternatives like TEMPO/NaClO to produce the carboxylic acid .

Step 3: Esterification (Optional)

For applications requiring methyl esters, the acid is treated with methyl iodide () in acetone under reflux, achieving yields >80% .

Alternative Routes

From N-Boc-3-Chloropropylamine:

N-Boc-3-chloropropylamine (CAS 116861-31-5) serves as a precursor for nucleophilic substitution. Reacting with isopropylamine in the presence of a base (e.g., ) yields the target compound .

Applications in Pharmaceutical Synthesis

Intermediate for Sedum Alkaloids

N-Boc-3-isopropylamino-propionic acid is pivotal in synthesizing sedum alkaloids, a class of natural products with neuroactive properties. For instance, its methyl ester derivative undergoes cyclization to form homoprolinol and homopipecolinol, key intermediates in alkaloid synthesis .

PROTAC Development

Future Research Directions

Enhancing Enantioselectivity

Current methods achieve >85% enantiomeric excess . Future work could explore organocatalytic asymmetric synthesis to improve purity.

Expanding Biomedical Applications

The compound’s utility in peptide-based therapeutics (e.g., protease inhibitors) remains underexplored. Collaborations with computational chemists could identify novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume